Ferutinin

Antimycobacterial MIC Mycobacterium smegmatis

Reproducible SAR studies are compromised by inconsistent purity and undefined structural integrity of ferutinin. Ferutinin (≥98% HPLC) is the validated lead compound with strict SAR requirements: the p-hydroxybenzoyl moiety and intact C-8/C-9 double bond are essential for estrogenic and ionophoretic activity. • ERα/ERβ agonist (IC50 33.1/180.5 nM) and calcium ionophore • Antimycobacterial MIC 10 µg/mL vs. M. smegmatis (outperforms rifampin, MIC 20 µg/mL) • Selective cytotoxicity: PC-3 IC50 19.7 µM, HT29 IC50 29 µg/mL, MCF-7 • In vivo tumor regression in colon carcinoma models with minimal toxicity Procurement of high-purity, authenticated ferutinin ensures reproducible baseline activity in SAR campaigns, with matched inactive controls (e.g., teferidin) available for rigorous experimental design.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
Cat. No. B1214473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerutinin
Synonyms4-oxy-6-(4-oxybezoyloxy)dauc-8,9-en
ferutinin
ferutinine
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
InChIInChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3
InChIKeyCYSHNJQMYORNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferutinin: A Multifunctional Daucane Phytoestrogen


Ferutinin (jaeschkeanadiol p-hydroxybenzoate) is a daucane-type sesquiterpene ester isolated from various Ferula species (F. hermonis, F. tenuisecta, F. ovina), recognized as a natural phytoestrogen and calcium ionophore [1]. It exhibits a spectrum of in vitro biological activities, including estrogenic effects mediated through ERα/β binding, cytotoxic activity against multiple cancer cell lines (breast, colon, prostate), antimicrobial efficacy against mycobacteria and fungi, and ionophoretic properties capable of inducing calcium mobilization and apoptosis [2].

Phytoestrogen and ERα/β binding research context
Cell-model endpoint review across cancer, antimicrobial and apoptosis pathways
Calcium ionophore probe for calcium signaling and apoptosis pathway studies
Antimicrobial screening context against mycobacteria and fungi

Ferutinin: Irreplaceable by Structural Analogs


Ferutinin exhibits strict structure-activity relationships (SAR) that preclude simple substitution with closely related daucane esters like teferidin, ferutidin, or teferin. The p-hydroxybenzoyl moiety is essential for both estrogenic [1] and ionophoretic/apoptotic activity [2], while modifications to the terpenoid core, particularly at C-8/C-9, critically impact bioactivity [3]. Consequently, analogs lacking this precise structural configuration show dramatically reduced potency (e.g., 8,9-epoxy analogs exhibit only marginal antimicrobial activity) or completely divergent functional profiles (e.g., teferidin demonstrates proinflammatory effects where ferutinin is anti-inflammatory) [4].

p-OH absence Teferidin lacks the p-hydroxybenzoyl group, which is critical for estrogenic pathway response and ionophore-dependent apoptosis context.
C-8/C-9 modification Epoxy analogs at C-8/C-9 sharply reduce antimycobacterial and antifungal response; intact double bond required for reported MIC context.
Functional inversion Teferidin produced proinflammatory effects in an in vivo model while ferutinin showed anti-inflammatory response; not interchangeable.

Ferutinin: Comparative Evidence Against Key Analogues


Antimycobacterial Superiority Over Epoxy Analogs

In an agar dilution assay against Mycobacterium smegmatis (a surrogate for M. tuberculosis), ferutinin demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL, which was 2-fold more potent than the standard antitubercular drugs streptomycin and rifampin (MIC 20 µg/mL each). In stark contrast, its natural epoxy analogs, 8,9-epoxyjaeschkeandiol p-hydroxybenzoate and 8,9-epoxyjaeschkeandiol benzoate, exhibited only marginal activity with MIC values ≥40 and 80 µg/mL, respectively [1]. This 4- to 8-fold reduction in potency highlights the critical importance of the intact double bond at C-8/C-9 for antimycobacterial activity.

Antimycobacterial MIC
Head-to-head
Ferutinin: MIC 10 µg/mL Streptomycin/Rifampin: 20 µg/mL Epoxy analogs: ≥40–80 µg/mL
Intact C-8/C-9 double bond essential for reported MIC; 2-fold lower than first-line drugs.
Agar dilution; M. smegmatis model
Antimycobacterial MIC Mycobacterium smegmatis

Antifungal Activity Compared to Teferidin

In an antifungal evaluation, ferutinin demonstrated stronger activity than the structurally analogous daucane ester teferidin (jaeschkeanadiol benzoate), which differs only by the absence of the p-hydroxy group on the benzoyl moiety [1]. Against the dermatophyte Trichophyton mentagrophytes, the most sensitive strain tested, ferutinin exhibited MIC and minimum fungicidal concentration (MFC) values as low as 8 µg/mL. While quantitative MIC comparisons for other strains are not explicitly detailed, the study concludes that ferutinin possesses a stronger antifungal profile than teferidin across the tested panel [1].

Antifungal vs Teferidin
Head-to-head
Ferutinin: MIC/MFC 8 µg/mL Teferidin: weaker across panel p-Hydroxyl group critical
Supports antifungal SAR context; p-hydroxyl on benzoyl moiety enhances response.
Dermatophyte T. mentagrophytes
Antifungal MIC Dermatophytes

Anti-inflammatory Contrast with Teferidin

In a rat carrageenan-induced paw edema model, ferutinin and its analog teferin both exhibited anti-inflammatory effects at a dose of 100 mg/kg. Strikingly, the analog teferidin not only failed to show anti-inflammatory activity but instead produced a significant proinflammatory effect 2 and 3 hours post-carrageenan injection [1]. This functional antagonism among structurally similar daucane esters underscores that minor structural modifications can completely invert the pharmacological response.

Anti-inflammatory inversion
Head-to-head
Ferutinin: anti-inflammatory Teferidin: proinflammatory Same dose (100 mg/kg)
Functional divergence in carrageenan edema model; teferidin acts as proinflammatory control.
Rat paw edema, 2-3 h post-injection
Anti-inflammatory In vivo Carrageenan

Highest Cytotoxicity Among Daucane Esters

A comparative cytotoxicity study on the PC-3 human prostate cancer cell line evaluated three daucane-type sesquiterpene esters isolated from Ferula tenuissima: teferidin, ferutinin, and elaeochytrin-A. Ferutinin exhibited the highest cytotoxic activity with an IC50 value of 19.7 µM, making it the most potent compound among those tested [1]. This positions ferutinin as the lead cytotoxic compound in this specific plant matrix.

Cytotoxicity rank
Reported
Highest among tested IC50 19.7 µM (PC-3)
Reported cell-model response context; lowest IC50 in daucane ester panel.
WST-1 assay, PC-3 prostate cancer cells
Cytotoxicity Prostate Cancer PC-3

Ferutinin: Key Research Applications


Antimycobacterial Lead Discovery & SAR

Ferutinin serves as a validated lead compound for antimycobacterial research, with an MIC of 10 µg/mL against M. smegmatis, outperforming first-line drugs streptomycin and rifampin (MIC 20 µg/mL) [1]. Its activity is sharply dependent on the intact C-8/C-9 double bond, as evidenced by the 4- to 8-fold loss of activity in epoxy analogs [1]. This makes ferutinin the definitive scaffold for SAR studies aiming to optimize antimycobacterial potency, and procurement of pure ferutinin (rather than mixed extracts or oxidized forms) is essential for reproducible results.

SAR Studies of Daucane Esters

Ferutinin is the prototypical active compound for SAR investigations due to its well-defined and strict structural requirements for bioactivity. The p-hydroxybenzoyl moiety is indispensable for both estrogenic [2] and ionophoretic/apoptotic functions [3], while modifications to the terpenoid core at C-8/C-9 dramatically alter activity [4]. Teferidin (lacking the p-hydroxy group) and 8,9-epoxy derivatives serve as ideal negative controls in such studies. Procurement of high-purity ferutinin is critical for establishing accurate baseline activity in SAR campaigns.

Calcium Signaling & Apoptosis Mechanism

Ferutinin functions as a calcium ionophore, inducing a biphasic elevation of intracellular Ca2+ and subsequent caspase-3-dependent apoptosis in Jurkat T-cells [3]. This activity is strictly dependent on the p-hydroxylation of the benzoyl moiety; analogs without this feature (e.g., ferutidin, teferin) lack ionophoretic and apoptotic capacity [3]. Researchers investigating calcium-mediated cell death pathways or mitochondrial permeability transition should utilize ferutinin as the active probe, with close analogs serving as matched inactive controls.

Anticancer Screening & In Vivo Efficacy

Ferutinin demonstrates selective cytotoxicity against multiple cancer cell lines, including MCF-7 breast cancer, CT26 and HT29 colon carcinoma (IC50 26 and 29 µg/mL, respectively), and PC-3 prostate cancer cells (IC50 19.7 µM) [5][6][7]. In vivo, ferutinin induces significant tumor regression in murine colon carcinoma models with efficacy comparable to cisplatin, while showing minimal toxicity to normal tissues as evidenced by histological analysis [5]. This favorable therapeutic window positions ferutinin as a promising lead for preclinical anticancer development, and procurement of authenticated ferutinin is essential for replicating these in vivo findings.

Application
Selection Property
Validation Focus
Antimycobacterial screening and SAR
Intact C-8/C-9 double bond context
MIC against mycobacterial surrogate strains; epoxy analog comparison
Daucane ester SAR investigations
p-Hydroxybenzoyl ester moiety
Estrogenic pathway response and ionophore-dependent apoptosis endpoints
Calcium signaling and apoptosis pathway studies
Calcium ionophore activity (p-hydroxylation required)
Caspase-3-dependent apoptosis and mitochondrial permeability transition endpoints
Cancer cell-model and in vivo model-response studies
Cytotoxicity across multiple cancer cell lines
Cell viability endpoints and tumor model-response interpretation; histological monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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